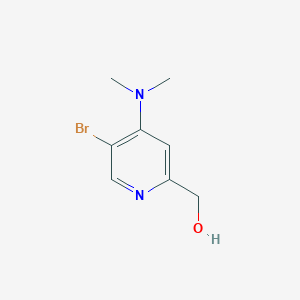
(5-Bromo-4-(dimethylamino)pyridin-2-yl)methanol
Cat. No. B8808246
M. Wt: 231.09 g/mol
InChI Key: QMSAAMKZUZLPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05250527
Procedure details


Substituting 33% w/w dimethylamine in ethanol (15 ml) for morpholine and 4-chloro-5-bromo-2-hydroxymethylpyridine (5 g) for 3,4-dichloro-2-hydroxymethylpyridine and using corresponding molar proportions of the other reagents in the method of Example 3D gave after chromatography (silica, chloroform:methanol, 98:2) 4-dimethylamino-5-bromo-2-hydroxymethylpyridine, 3.62 g, as an oil.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].N1CCOCC1.Cl[C:11]1[C:16]([Br:17])=[CH:15][N:14]=[C:13]([CH2:18][OH:19])[CH:12]=1.ClC1C(CO)=NC=CC=1Cl>C(O)C>[CH3:1][N:2]([CH3:3])[C:11]1[C:16]([Br:17])=[CH:15][N:14]=[C:13]([CH2:18][OH:19])[CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=C1Br)CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=CC1Cl)CO
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=CC(=NC=C1Br)CO)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
